Isophthalic Dihydrazide: A Comprehensive Technical Overview
Isophthalic Dihydrazide: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophthalic dihydrazide (IDH) is an aromatic dicarboxylic acid dihydrazide that serves as a versatile building block in polymer chemistry and a key component in various industrial applications. Its symmetrical structure, featuring a central benzene (B151609) ring substituted at the meta-positions with two hydrazide functional groups, allows it to act as a potent crosslinking agent and a monomer for high-performance polymers. This guide provides an in-depth look at its chemical structure, properties, synthesis, and applications relevant to the scientific community.
Chemical Structure and Identification
Isophthalic dihydrazide is structurally defined as benzene-1,3-dicarbohydrazide. The molecule consists of a 1,3-disubstituted benzene ring. Each substituent is a carbohydrazide (B1668358) group (-CONHNH₂). The presence of two reactive hydrazide moieties makes it a tetrafunctional crosslinking agent in certain reactions.[1]
The key identifiers for isophthalic dihydrazide are summarized below.
| Identifier | Value |
| IUPAC Name | benzene-1,3-dicarbohydrazide[2] |
| CAS Number | 2760-98-7[3][4][5][6] |
| Molecular Formula | C₈H₁₀N₄O₂[3][4][6][7] |
| Molecular Weight | 194.19 g/mol [2][3][4][6][7] |
| Canonical SMILES | C1=CC(=CC(=C1)C(=O)NN)C(=O)NN[2][3][6] |
| InChI Key | UTTHLMXOSUFZCQ-UHFFFAOYSA-N[4][6] |
Physicochemical Properties
The physical and chemical properties of isophthalic dihydrazide are critical for its application in material science and as a chemical intermediate. It is typically a white to off-white solid powder or crystalline substance.[4][8]
| Property | Value |
| Melting Point | 224 °C[4][8] |
| Density (Predicted) | 1.344 ± 0.06 g/cm³[4] |
| pKa (Predicted) | 11.87 ± 0.10[4][8] |
| LogP | -1.4 (at 20℃ and pH 7.1)[4] |
| Flash Point | 227 °C[3] |
| Surface Tension | 74.4 mN/m (at 1 g/L and 20℃)[4] |
| Storage Temperature | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C[4][8] |
Synthesis of Isophthalic Dihydrazide
The most prevalent and efficient method for synthesizing isophthalic dihydrazide is the esterification-hydrazinolysis pathway.[1] This process involves the reaction of a dialkyl isophthalate (B1238265), typically dimethyl isophthalate, with hydrazine (B178648) hydrate (B1144303).[1][4][9]
This protocol describes the laboratory-scale synthesis of isophthalic dihydrazide from dimethyl isophthalate and hydrazine hydrate.[4][9]
Materials:
-
Dimethyl isophthalate (2.22 g)
-
Hydrazine hydrate (98%, 2 cc)
-
Ice cold water
Procedure:
-
A mixture of dimethyl isophthalate (2.22 g) and hydrazine hydrate (98%, 2 cc) in methanol is prepared in a round-bottom flask.
-
The reaction mixture is refluxed for 5 hours.
-
After reflux, the mixture is allowed to cool to room temperature.
-
The cooled reaction mixture is then poured onto ice-cold water.
-
The resulting precipitate of isophthalic dihydrazide is collected by filtration.
-
The crude product is purified by recrystallization from ethanol to yield the final product.
Expected Yield: Approximately 85%.[4][9]
Applications and Relevance
Isophthalic dihydrazide's unique structure makes it a valuable compound in several areas of research and industry.
-
Epoxy Resin Curing: It functions as a latent curing agent for epoxy resins.[1][3] Upon heating, it melts and crosslinks the epoxy polymer chains, enhancing the thermal and mechanical properties of the final material.[1][3] This is particularly useful in automotive coatings and varnishes.[3]
-
Polymer Synthesis: IDH is a key monomer in the synthesis of high-performance polymers such as poly(hydrazide-imide)s and poly(acylhydrazone)s.[1] These polymers are investigated for applications requiring high thermal stability and specific functionalities, such as gas separation membranes.[1]
-
Crosslinking Agent: It is used as a crosslinking agent for acrylic emulsions that contain ketone groups.[10]
-
Derivatization: The hydrazide functional groups are reactive and can be modified to synthesize a wide range of derivatives, including macrocyclic ligands for metal ion complexation and amino acid conjugates for potential biomedical applications.[1]
Chemical Reactivity
The chemistry of isophthalic dihydrazide is dominated by the nucleophilic nature of its terminal -NH₂ groups.
-
Nucleophilic Acyl Substitution: The synthesis of IDH itself is a prime example of nucleophilic acyl substitution, where hydrazine attacks the carbonyl carbon of the isophthalate ester.[1]
-
Condensation Reactions: It readily undergoes condensation reactions with aldehydes and ketones to form hydrazones. This reactivity is the basis for the formation of poly(acylhydrazone)s when reacted with dialdehydes or diketones.[1]
-
Oxidation: The hydrazide groups can be oxidized. Depending on the conditions and the oxidizing agent used, this can lead to the formation of isophthalic acid.[1]
This technical guide provides a foundational understanding of isophthalic dihydrazide for professionals in research and development. Its well-defined structure, predictable reactivity, and utility as a monomer and crosslinking agent ensure its continued importance in materials science and synthetic chemistry.
References
- 1. Isophthalic Dihydrazide [benchchem.com]
- 2. Isophthalyl dihydrazide | C8H10N4O2 | CID 72700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. Isophthalic dihydrazide | 2760-98-7 [chemicalbook.com]
- 5. CAS RN 2760-98-7 | Fisher Scientific [fishersci.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Isophthalic Dihydrazideï¼DC02ï¼CAS 2760-98-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. Isophthalic dihydrazide CAS#: 2760-98-7 [amp.chemicalbook.com]
- 10. specialchem.com [specialchem.com]
